molecular formula C18H18N4O2S B5158674 2-Ethyl-5-[6-(phenylamino)pyridazin-3-yl]benzenesulfonamide

2-Ethyl-5-[6-(phenylamino)pyridazin-3-yl]benzenesulfonamide

Cat. No.: B5158674
M. Wt: 354.4 g/mol
InChI Key: LOLGCDDTWDYTRR-UHFFFAOYSA-N
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Description

2-Ethyl-5-[6-(phenylamino)pyridazin-3-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides and pyridazines. This compound is characterized by the presence of a sulfonamide group attached to a pyridazine ring, which is further substituted with a phenylamino group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-[6-(phenylamino)pyridazin-3-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring One common method involves the reaction of hydrazine with a suitable dicarbonyl compound to form the pyridazine coreThe final step involves the sulfonation of the aromatic ring to introduce the sulfonamide group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Catalysts and reagents are carefully selected to minimize side reactions and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-[6-(phenylamino)pyridazin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic ring or the pyridazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or hydroxyl groups, onto the aromatic ring.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-[6-(phenylamino)pyridazin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, an essential nutrient for bacterial growth, leading to the antibacterial effects of the compound .

Properties

IUPAC Name

5-(6-anilinopyridazin-3-yl)-2-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-2-13-8-9-14(12-17(13)25(19,23)24)16-10-11-18(22-21-16)20-15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,20,22)(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLGCDDTWDYTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3=CC=CC=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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